molecular formula C11H14N2NaO8Sb B13780440 Antimony sodium propylene diamine tetraacetic acid dihydrate CAS No. 66922-79-0

Antimony sodium propylene diamine tetraacetic acid dihydrate

Cat. No.: B13780440
CAS No.: 66922-79-0
M. Wt: 446.99 g/mol
InChI Key: LAGCAIFJIOGOMG-UHFFFAOYSA-J
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Description

Antimony sodium propylene diamine tetraacetic acid dihydrate is a complex chemical compound that combines the properties of antimony, sodium, and propylene diamine tetraacetic acid. This compound is known for its chelating properties, which allow it to bind to metal ions, making it useful in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of antimony sodium propylene diamine tetraacetic acid dihydrate typically involves the reaction of antimony salts with propylene diamine tetraacetic acid in the presence of sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained as a dihydrate form. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete formation of the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using high-purity reactants. The process includes the dissolution of antimony salts in water, followed by the addition of propylene diamine tetraacetic acid and sodium hydroxide. The mixture is then stirred and heated to facilitate the reaction. After the reaction is complete, the product is filtered, washed, and dried to obtain the dihydrate form.

Chemical Reactions Analysis

Types of Reactions

Antimony sodium propylene diamine tetraacetic acid dihydrate undergoes various chemical reactions, including:

    Chelation: The compound forms stable complexes with metal ions, which is the basis of its chelating properties.

    Substitution: It can participate in substitution reactions where the antimony or sodium ions are replaced by other metal ions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of its constituent ions.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include metal salts, acids, and bases. The reactions are typically carried out in aqueous solutions under controlled temperature and pH conditions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in chelation reactions, the major products are metal-antimony sodium propylene diamine tetraacetic acid complexes.

Scientific Research Applications

Antimony sodium propylene diamine tetraacetic acid dihydrate has a wide range of scientific research applications, including:

    Chemistry: It is used as a chelating agent to bind metal ions in various chemical reactions and processes.

    Biology: The compound is used in biological research to study metal ion interactions and their effects on biological systems.

    Industry: The compound is used in industrial processes for metal extraction, purification, and waste treatment.

Mechanism of Action

The mechanism of action of antimony sodium propylene diamine tetraacetic acid dihydrate involves its ability to chelate metal ions. The compound binds to metal ions through its multiple coordination sites, forming stable complexes. This chelation process can inhibit the activity of metal-dependent enzymes and proteins, making it useful in various applications.

Comparison with Similar Compounds

Similar Compounds

    Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with similar properties.

    Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with a higher affinity for metal ions.

    Nitrilotriacetic acid (NTA): A chelating agent with fewer coordination sites compared to antimony sodium propylene diamine tetraacetic acid dihydrate.

Uniqueness

This compound is unique due to the presence of antimony, which imparts specific properties and reactivity to the compound. Its ability to form stable complexes with a wide range of metal ions makes it particularly useful in applications where strong and selective chelation is required.

Properties

CAS No.

66922-79-0

Molecular Formula

C11H14N2NaO8Sb

Molecular Weight

446.99 g/mol

IUPAC Name

sodium;antimony(3+);2-[2-[bis(carboxylatomethyl)amino]propyl-(carboxylatomethyl)amino]acetate

InChI

InChI=1S/C11H18N2O8.Na.Sb/c1-7(13(5-10(18)19)6-11(20)21)2-12(3-8(14)15)4-9(16)17;;/h7H,2-6H2,1H3,(H,14,15)(H,16,17)(H,18,19)(H,20,21);;/q;+1;+3/p-4

InChI Key

LAGCAIFJIOGOMG-UHFFFAOYSA-J

Canonical SMILES

CC(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Sb+3]

Origin of Product

United States

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